molecular formula C12H8N4O6S B1678868 Nifurzide CAS No. 39978-42-2

Nifurzide

Cat. No. B1678868
CAS RN: 39978-42-2
M. Wt: 336.28 g/mol
InChI Key: IDUMOVRJNBNOTR-BIZLIJPVSA-N
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Description

Nifurzide is a nitrofuran derivative and an intestinal anti-infectious agent that is active against Escherichia coli . It belongs to the class of organic compounds known as 2-nitrothiophenes, which are aromatic heterocyclic compounds containing a nitro group attached to a thiophene ring at the 2-position .


Molecular Structure Analysis

The molecular formula of Nifurzide is C12H8N4O6S, and it has a molar mass of 336.28 g·mol−1 . The IUPAC name for Nifurzide is 5-Nitro-N′-[(1E,2E)-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2-thiophenecarbohydrazide .

properties

IUPAC Name

5-nitro-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S/c17-12(9-4-6-11(23-9)16(20)21)14-13-7-1-2-8-3-5-10(22-8)15(18)19/h1-7H,(H,14,17)/b2-1+,13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMOVRJNBNOTR-BIZLIJPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NNC(=O)C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifurzide

CAS RN

39978-42-2
Record name Nifurzide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039978422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurzide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13325
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifurzide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFURZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z35R6K4C26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifurzide

Citations

For This Compound
135
Citations
A Delsarte, M Faway, JM Frère, J Coyette… - Antimicrobial Agents …, 1981 - Am Soc Microbiol
… nifurzide, a nitrofuran derivative which is used as an intestinal antiinfectious agent. At low concentrations of nifurzide, … After cell disruption, similar amounts of nifurzide were found in the …
Number of citations: 9 journals.asm.org
F LEONARD, A Andremont… - Journal of applied …, 1985 - Wiley Online Library
… are the target strains of nifurzide and nifuroxazide treatments, … Therefore, effect of high doses of nifurzide was investigated in … Nifuroxazide and nifurzide are synthetic members of this …
JP Labaune, JP Moreau, R Byrne - Biopharmaceutics & drug …, 1986 - Wiley Online Library
… cent of the dose of nifurzide and nifuroxazide, respectively, were excreted in urine … nifurzide. Whole body autoradiography using rats showed that after oral administration of I4C-nifurzide …
Number of citations: 12 onlinelibrary.wiley.com
Y Michel-Briand, JM LAPORTF - Journal of general …, 1985 - microbiologyresearch.org
… conclude that nifurzide probably enters the cell to exert its action. Lastly, gyrA and gyrB mutations failed to confer resistance to nifurzide (results not shown). In conclusion, nifurzide has …
Number of citations: 17 www.microbiologyresearch.org
AM Gavinet, F Mégraud - Pathologie-biologie, 1987 - europepmc.org
Nifurzide, a synthetic antimicrobial agent of the nitrofuran group, was tested on 320 enteropathogenic bacteria. Minimal inhibition concentrations (MIC)(expressed in mg/l) were …
Number of citations: 1 europepmc.org
A Darfeuille-Michaud, C Forestier, C Rich… - Pathologie …, 1989 - europepmc.org
… concentrations (SIC) of nifurzide, a nitrofurane derivative, on … Nifurzide strongly inhibits the adherence capacity of the three … The mechanism of the adherence inhibition by nifurzide is …
Number of citations: 2 europepmc.org
Y Michel-Briand, JM Laporte, G Couetdic… - Annales de l'Institut …, 1986 - Elsevier
Plasmid pWR105 is a non-self-conjugative plasmid conferring enteroinvasive properties on Shigella sonnei. Loss of this plasmid is accompanied by loss of the invasive phenotype as …
Number of citations: 10 www.sciencedirect.com
JP Basly, M Bernard, I Basly - Analyst, 1998 - pubs.rsc.org
… irradiated nitrofurans (nitrofurantoin, nifuroxazide, nifurzide and nifurtoinol). Whereas the ESR … Nitrofurantoin, nifuroxazide, nifurzide and nifurtoinol were kindly supplied by Lipha Santé (…
Number of citations: 16 pubs.rsc.org
K Blumenstiel, R Schöneck, V Yardley, SL Croft… - Biochemical …, 1999 - Elsevier
… Nifuroxazide, nifuroxime, nifurprazine, and nifurzide yielded a 1:2 stoichiometry under these conditions, which means that reduction of these nitrofurans results in the quantitative …
Number of citations: 133 www.sciencedirect.com
Y Michel-Briand, JM Laporte - Comptes Rendus des Seances de L' …, 1982 - europepmc.org
Antibiotic resistance plasmids PR4, R6K, and RGN238 can transfer between Escherichia coli cells by conjugation (transfer frequency: 3 to 3.5 x 10 (-4)). Nifurzide, a nitrofuran derivative…
Number of citations: 2 europepmc.org

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